Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-

Description

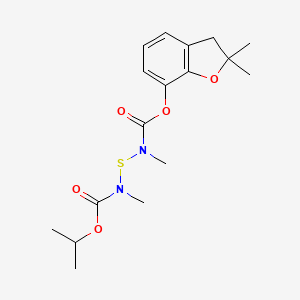

The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- (hereafter referred to by its common name Furathiocarb) is a benzofuran derivative primarily used as a systemic insecticide and nematicide. Its structure consists of a 2,3-dihydrobenzofuran core with two methyl groups at the 2-position and a complex substituent at the 7-position. This substituent includes a methylcarbamoyloxy group linked to a thioether moiety bearing an N-methyl and N-isopropoxycarbonyl group (Figure 1). Furathiocarb acts as a carbamate pesticide, inhibiting acetylcholinesterase in target pests .

Properties

CAS No. |

65907-29-1 |

|---|---|

Molecular Formula |

C17H24N2O5S |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |

InChI Key |

BFSFEYYYMRSBEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

Starting Materials: The synthesis begins with isobutenylpyrocatechol (3-isobutenyl-1,2-dihydroxybenzene) and/or methallylpyrocatechol (3-methallyl-1,2-dihydroxybenzene). These compounds are ortho-substituted dihydroxybenzenes with alkenyl side chains.

Catalyst: Organic sulfonic acids, particularly benzenesulfonic acid, serve as effective catalysts.

Solvent: Toluene is commonly used as the reaction medium.

Temperature: The reaction is typically conducted at moderate temperatures ranging from 60°C to 200°C, with optimal yields observed between 80°C and 150°C.

Reaction Mechanism and Process

The process involves heating the isobutenylpyrocatechol or its admixture with methallylpyrocatechol in the presence of the sulfonic acid catalyst, which promotes cyclization/isomerization to form the benzofuran ring.

This acid-catalyzed cyclization proceeds efficiently under reflux conditions for approximately 30 minutes to a few hours.

After completion, the reaction mixture is neutralized with aqueous sodium bicarbonate, and the product is isolated by filtration and recrystallization.

Yield and Purity

Yields of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran typically reach above 90%.

The product is characterized by melting point analysis (around 55-57°C for intermediates) and nuclear magnetic resonance (NMR) spectroscopy, particularly ^13C NMR, confirming the benzofuran structure.

Supporting Data Summary

| Parameter | Details |

|---|---|

| Catalyst | Benzenesulfonic acid (43.5 mmol/L in toluene) |

| Temperature | 100°C |

| Reaction Time | 30 minutes reflux |

| Starting Material Ratio | Isobutenylpyrocatechol : Methallylpyrocatechol = 38.6 : 61.4 (wt%) |

| Yield | 94.9% |

| Product Characterization | ^13C NMR, melting point 55-57°C |

Functionalization at the 7-Position: Introduction of the N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy Group

The target compound features a complex substituent at the 7-position of the benzofuran core, involving carbamoyloxy and aminothio functionalities with methyl and isopropoxycarbonyl groups.

General Strategy

The 7-hydroxy group on the benzofuran serves as the nucleophilic site for further derivatization.

The introduction of the N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy moiety likely proceeds via carbamate and thiocarbamate chemistry, involving sequential reactions with isocyanates, chloroformates, or related carbonyl-activating agents.

Protection and deprotection steps may be required to install the isopropoxycarbonyl group on the amino-thio segment.

Probable Synthetic Steps

Activation of the 7-Hydroxy Group: Conversion to a reactive intermediate such as a chloroformate or carbonate to facilitate nucleophilic substitution.

Coupling with Aminothio Derivative: Reaction with N-methyl-N-isopropoxycarbonylaminothiol or its activated form to form the carbamoyloxy linkage.

Methylation: Introduction of methyl groups on nitrogen atoms via methylating agents (e.g., methyl iodide) to achieve the N-methyl substitution pattern.

Purification: Isolation of the final compound by chromatographic methods and recrystallization.

Challenges and Considerations

The sensitivity of thio- and carbamate groups requires controlled reaction conditions to prevent decomposition.

The stereochemistry and regiochemistry must be carefully controlled to ensure substitution at the 7-position without side reactions.

The use of anhydrous and inert atmosphere conditions (e.g., argon) is recommended.

Analytical Verification

Structural confirmation is achieved by advanced spectroscopic techniques including high-resolution mass spectrometry (HRMS), ^1H and ^13C NMR, and possibly X-ray crystallography.

The molecular formula is C16H22N2O5S, with a molecular weight of approximately 354.4 g/mol.

PubChem CID 47756 provides computed descriptors and structural data for this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- Reagents: Potassium permanganate, chromium trioxide.

- Conditions: Acidic or basic medium, elevated temperatures.

- Products: Oxidized benzofuran derivatives.

-

Reduction

- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

- Conditions: Room temperature, inert atmosphere.

- Products: Reduced benzofuran derivatives.

-

Substitution

- Reagents: Halogenating agents, nucleophiles.

- Conditions: Room temperature, various solvents.

- Products: Substituted benzofuran derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas.

Catalysts: Palladium on carbon, acid or base catalysts.

Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Chemistry

- Used as intermediates in organic synthesis.

- Studied for their unique reactivity and stability.

Biology

- Investigated for their potential as enzyme inhibitors.

- Used in the study of metabolic pathways.

Medicine

- Explored for their potential as therapeutic agents.

- Studied for their anti-inflammatory and anti-cancer properties.

Industry

- Used in the development of new materials.

- Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Similarities

Furathiocarb belongs to a class of 2,3-dihydro-2,2-dimethylbenzofuran derivatives with pesticidal activity. Key structural analogs include:

Carbofuran

- IUPAC Name : 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Key Substituent : Methylcarbamate (-OCONHCH₃) at the 7-position .

- Use : Broad-spectrum carbamate insecticide, nematicide, and acaricide.

Carbofuran Phenol

- IUPAC Name: 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Substituent : Hydroxyl group (-OH) at the 7-position.

- Role : Primary metabolite of Carbofuran, formed via hydrolysis of the carbamate group .

Structural Differences and Implications

Key Observations :

- Furathiocarb’s isopropoxycarbonylaminothio group enhances lipophilicity, improving soil penetration and systemic uptake in plants compared to Carbofuran .

- Carbofuran ’s simpler structure results in faster degradation but higher acute toxicity due to rapid release of methylcarbamate .

Physicochemical Properties

Furathiocarb

- Water Solubility : Low (lipophilic due to isopropoxy and thioether groups).

- Persistence : Moderate to high in soil (half-life ~30–60 days).

- Toxicity : LD₅₀ (rat, oral) = 3.5–11 mg/kg (highly toxic to mammals) .

Carbofuran

- Water Solubility : 320 mg/L (moderate solubility).

- Persistence : Shorter half-life (~1–2 weeks in soil).

- Toxicity : LD₅₀ (rat, oral) = 8–14 mg/kg; highly toxic to birds and aquatic life .

Research Findings on Efficacy and Environmental Impact

Furathiocarb: Effective against soil-dwelling pests like wireworms and nematodes due to systemic action . Metabolizes into Carbofuran phenol, contributing to residual toxicity in ecosystems .

Carbofuran: Rapid knockdown effect on insects but banned in many regions due to secondary poisoning risks (e.g., avian fatalities) .

Other Benzofuran Derivatives

- Menthofuran (4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran): A non-pesticidal derivative used in flavoring agents, highlighting structural diversity in benzofuran applications .

- 3(2H)-Benzofuranones: Pharmaceutical intermediates with antimicrobial activity, demonstrating the scaffold’s versatility .

Biological Activity

Benzofuran derivatives, including the compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent studies.

Antimicrobial Properties

Benzofuran derivatives are well-known for their antimicrobial properties. Research has shown that various benzofuran compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a series of synthesized benzofuran derivatives demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 3 | 8 | M. tuberculosis H37Rv |

| Compound 4 | 2 | M. tuberculosis H37Rv |

| Compound 6 | 3.12 | M. tuberculosis H37Rv |

| Compound 17 | 0.78 | Various bacterial strains |

Antitumor Activity

The antitumor potential of benzofuran derivatives is another area of active investigation. Studies have indicated that certain benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For example, novel macrocyclic benzofuran compounds have shown effectiveness against hepatitis C virus and are being explored as potential anticancer agents .

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives also display anti-inflammatory and analgesic effects, making them candidates for pain management therapies. The structural modifications in these compounds enhance their biological activity, allowing for better therapeutic outcomes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can lead to enhanced antimicrobial or antitumor efficacy. For instance, substituents at the C-6 position have been shown to significantly impact antibacterial activity, indicating that careful structural design can optimize therapeutic effects .

Case Study 1: Synthesis and Evaluation of Benzofuran Derivatives

A recent study synthesized a series of benzofuran-3-carbohydrazide derivatives and evaluated their activity against M. tuberculosis. The results indicated that ortho-hydroxyl substitutions on the benzylidene group were essential for achieving good antitubercular activity . This underscores the importance of specific structural features in enhancing biological efficacy.

Case Study 2: Novel Anticancer Agents

Another study focused on a novel benzofuran derivative that exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This compound is being investigated further for its potential as an anticancer agent due to its unique mechanism of action .

Q & A

Q. What are the key spectroscopic methods for characterizing the molecular structure of this benzofuran derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, coupling patterns in ¹H NMR can distinguish between diastereomers in the carbamoyloxy moiety. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiocarbamate (N-C=S). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) can resolve volatile derivatives, as demonstrated in NIST spectral databases for related benzofurans .

Q. Which in vivo models are appropriate for preliminary screening of anti-inflammatory activity?

- Methodological Answer : The carrageenan-induced rat paw edema model is widely used to assess acute inflammation, measuring edema inhibition over 3–6 hours post-administration. A second model, turpentine-induced peritonitis , evaluates leukocyte migration and exudate volume in peritoneal fluid. Both models require dose-response studies (e.g., 50–200 mg/kg) with positive controls like phenylbutazone. Statistical analysis should include ANOVA with post-hoc tests (p < 0.05) to compare test compounds against controls .

Q. How can synthetic routes be optimized for this compound’s complex substituents?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement (e.g., Claisen or Cope rearrangements) coupled with aromatization can efficiently construct the benzofuran core. For the isopropoxycarbonylaminothio group, stepwise coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) ensures regioselectivity. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column) is critical to isolate intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of neuroprotective effects?

- Methodological Answer : SAR analysis should focus on substituent effects at the R2 (methyl) and R3 (hydroxy) positions of the benzofuran core. In vitro assays (e.g., SH-SY5Y neuronal cells under oxidative stress) can quantify neuroprotection via MTT assays. Substituting R2 with bulkier groups (e.g., ethyl) may enhance blood-brain barrier penetration, while introducing electron-donating groups at R3 (e.g., -OCH₃) could improve antioxidant capacity. Toxicity screening (e.g., LD₅₀ in zebrafish) is essential to balance efficacy and safety .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory efficacy across studies?

- Methodological Answer : Discrepancies often arise from variations in dosing regimens (acute vs. chronic), animal strains (Wistar vs. Sprague-Dawley), or inflammatory mediators (COX-2 vs. LOX inhibition). A systematic approach includes:

Q. How can analytical methods address challenges in quantifying trace metabolites in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) efficiently isolates metabolites from plasma or urine. For LC-MS/MS analysis, a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile provides high sensitivity. Deuterated internal standards (e.g., triclosan-d₃) correct for matrix effects. Method validation should follow FDA guidelines for accuracy (85–115%), precision (RSD <15%), and lower limits of quantification (LLOQ ≤1 ng/mL) .

Q. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to CYP3A4 and CYP2D6. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with heme iron. In vitro validation uses human liver microsomes (HLMs) with LC-MS to quantify metabolite formation (e.g., hydroxylated derivatives). Inhibition constants (Kᵢ) are calculated via Lineweaver-Burk plots .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on cytotoxicity in different cell lines?

- Methodological Answer : Cell-specific variability (e.g., HepG2 vs. HEK293) may reflect differences in metabolic enzyme expression (e.g., CYP450 isoforms). Normalize cytotoxicity data to cell viability controls (e.g., untreated cells) and use combinatorial indices (e.g., Chou-Talalay synergy scores) for multi-target effects. Cross-validate findings with 3D spheroid models or ex vivo tissue slices to better mimic in vivo conditions .

Q. What statistical approaches are recommended for multi-parametric pharmacological datasets?

- Methodological Answer : Principal component analysis (PCA) reduces dimensionality in datasets combining IC₅₀, LogP, and toxicity metrics. Machine learning (e.g., random forest regression) identifies key predictors of activity. For time-course data (e.g., edema reduction), mixed-effects models account for inter-subject variability. Open-source tools like R/Bioconductor or Python/scikit-learn enable reproducible analysis .

Synthesis and Purification Challenges

Q. What strategies mitigate byproduct formation during the synthesis of the thiocarbamate moiety?

- Methodological Answer :

Use low-temperature conditions (-10°C) during thiophosgene reactions to minimize disulfide byproducts. Anhydrous solvents (e.g., THF over molecular sieves) prevent hydrolysis. Post-reaction quenching with ice-cold sodium bicarbonate followed by extraction (DCM:water, 3:1) isolates the target compound. Purity is confirmed via HPLC-DAD (λ = 254 nm) with ≥95% area under the curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.